3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and industry. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the introduction of sulfonamide groups and the chlorination of benzene rings. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethyl-4-methoxybenzene-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis, can enhance the efficiency and yield of the reaction. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonamido)-N-cyclopentylpropanamide
- 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid
- C16H23ClN2O3S (K781-4483)
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide exhibits unique structural features, such as the presence of both diethyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H21ClN2O5S2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O5S2/c1-4-20(5-2)27(23,24)15-10-11-17(25-3)16(12-15)19-26(21,22)14-8-6-13(18)7-9-14/h6-12,19H,4-5H2,1-3H3 |
InChI Key |
ZQLCOZWULRSUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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